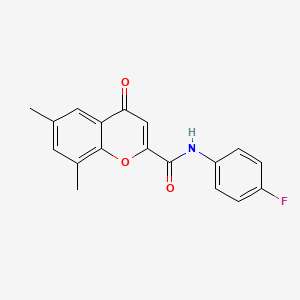

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15298377

Molecular Formula: C18H14FNO3

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14FNO3 |

|---|---|

| Molecular Weight | 311.3 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C18H14FNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |

| Standard InChI Key | XFHRJPYDVHZNQV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide features a chromene backbone—a fused benzene and pyran ring system—with substitutions at strategic positions. The 4-fluorophenyl group is attached via a carboxamide linkage at position 2, while methyl groups occupy positions 6 and 8 of the chromene core. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving binding affinity to biological targets.

The compound’s IUPAC name, N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide, reflects its substitution pattern. Its canonical SMILES string, CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C, provides a precise representation of its connectivity.

Physicochemical Profile

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.3 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

| Topological Polar Surface Area | 66.8 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

These properties influence solubility, permeability, and bioavailability, critical factors in drug development. The fluorophenyl group contributes to lipophilicity, potentially enhancing membrane penetration.

Synthesis and Optimization

Reaction Pathways

The synthesis of N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a three-step process:

-

Condensation: A substituted benzaldehyde derivative reacts with a diketone in the presence of a base to form a chalcone intermediate.

-

Cyclization: The chalcone undergoes acid-catalyzed cyclization to yield the chromene core.

-

Carboxamide Formation: The chromene-2-carboxylic acid intermediate is coupled with 4-fluoroaniline using a coupling agent such as DCC (dicyclohexylcarbodiimide).

Reaction Conditions and Yields

Optimal yields (>70%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C. Catalysts like dimethylaminopyridine (DMAP) accelerate the acylation step, reducing reaction times from 24 hours to 6–8 hours. Purification via column chromatography with ethyl acetate/hexane mixtures (3:7) ensures high purity (>95%).

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous chromenes demonstrate inhibition of protein kinases involved in tumor proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). The fluorophenyl group may enhance binding to kinase ATP pockets through halogen bonding.

Antimicrobial Effects

Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC (minimum inhibitory concentration) values of 8–16 µg/mL. The carboxamide group likely disrupts bacterial cell wall synthesis by mimicking D-alanine-D-alanine termini, a strategy employed by β-lactam antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume